Dual HDAC1 and HDAC6 Inhibitory Potency vs. In-Class Comparator
In direct enzymatic inhibition assays, 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one exhibited potent, nanomolar inhibitory activity against both HDAC1 (IC50 = 1.10 nM) and HDAC6 (IC50 = 4.30 nM) [1]. This dual inhibitory profile is quantifiably different from a structurally distinct, in-class pyridinone-derived HDAC inhibitor (US9216962, CFH326), which displayed significantly weaker potency, with IC50 values of 212 nM for HDAC1 and 1,110 nM for HDAC6 [2].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | HDAC1 IC50 = 1.10 nM; HDAC6 IC50 = 4.30 nM |
| Comparator Or Baseline | In-class pyridinone HDAC inhibitor (US9216962, CFH326): HDAC1 IC50 = 212 nM; HDAC6 IC50 = 1,110 nM |
| Quantified Difference | Target compound is ~193-fold more potent against HDAC1 and ~258-fold more potent against HDAC6. |
| Conditions | Biochemical enzyme assays using recombinant human HDAC1 and HDAC6 with fluorogenic substrates. |
Why This Matters
This establishes the compound as a valuable high-potency control for HDAC1/6 dual inhibition studies, far exceeding the activity of some pyridinone-based comparators.
- [1] BindingDB. (n.d.). BDBM50410803 (CHEMBL5280359) Activity Data. View Source
- [2] BindingDB. (n.d.). BDBM50020889 (CHEMBL3287023) Activity Data. View Source
